molecular formula C27H34N2O5 B11121469 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11121469
M. Wt: 466.6 g/mol
InChI Key: GMJNDEKZUOLEIG-BZZOAKBMSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxyphenyl and benzoate groups. The final step involves the addition of the diethylaminoethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H34N2O5

Molecular Weight

466.6 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O5/c1-5-28(6-2)15-16-29-24(19-7-11-21(30)12-8-19)23(26(32)27(29)33)25(31)20-9-13-22(14-10-20)34-17-18(3)4/h7-14,18,24,30-31H,5-6,15-17H2,1-4H3/b25-23-

InChI Key

GMJNDEKZUOLEIG-BZZOAKBMSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OCC(C)C)/O)/C(=O)C1=O)C3=CC=C(C=C3)O

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OCC(C)C)O)C(=O)C1=O)C3=CC=C(C=C3)O

Origin of Product

United States

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